molecular formula C17H19N5O2 B1211094 Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 82585-92-0

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B1211094
CAS No.: 82585-92-0
M. Wt: 325.4 g/mol
InChI Key: LOSVFNDAEKTRMV-UHFFFAOYSA-N
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Description

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate is a synthetic organic compound belonging to the class of heterocyclic compounds. It features a pyrido[3,4-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,4-b]pyrazine core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrido[3,4-b]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas like oncology or neurology.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoline Derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and can be compared in terms of their pharmacological profiles.

    Thiazole Derivatives: These compounds have a different core structure but can be compared based on their chemical reactivity and biological effects.

Uniqueness

Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate is unique due to its specific combination of functional groups and the pyrido[3,4-b]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl N-[5-amino-3-(4-methylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)22-14-8-12-15(16(18)21-14)20-13(9-19-12)11-6-4-10(2)5-7-11/h4-8,19H,3,9H2,1-2H3,(H3,18,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSVFNDAEKTRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231891
Record name CI 980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82585-92-0
Record name CI 980
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082585920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC341932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CI 980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (5-AMINO-1,2-DIHYDRO-3-(4-METHYLPHENYL)PYRIDO(3,4-B)PYRAZIN-7-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPT97238AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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